molecular formula C6H11NO2S B3025584 2,2-Dimethylthiazolidine-4-carboxylic acid CAS No. 42607-20-5

2,2-Dimethylthiazolidine-4-carboxylic acid

Cat. No. B3025584
CAS RN: 42607-20-5
M. Wt: 161.22 g/mol
InChI Key: OCQICQZUUHJWGZ-UHFFFAOYSA-N
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Description

“2,2-Dimethylthiazolidine-4-carboxylic Acid” is a chiral thiazolidine used in the preparation of cysteine-derived diketopiperazines and pseudoproline-containing analogs of insect kinin core pentapeptide .


Synthesis Analysis

The synthesis of “2,2-Dimethylthiazolidine-4-carboxylic Acid” is not explicitly detailed in the available resources .


Molecular Structure Analysis

The molecular formula of “2,2-Dimethylthiazolidine-4-carboxylic Acid” is C6H11NO2S . The molecular weight is 161.22 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 161.22 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass is 161.05104977 g/mol .

Scientific Research Applications

Interaction with Other Chemicals

The interaction of compounds related to 2,2-Dimethylthiazolidine-4-carboxylic acid with various chemicals has been a subject of study. For instance, the reaction of D-penicillamine with benzaldehyde produced 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid, which was analyzed through single-crystal X-ray diffraction to understand its structure and bonding characteristics (Bell et al., 1994).

Biological and Clinical Effects

Research has indicated that derivatives of Thiazolidine-4-carboxylic acid (a relative of 2,2-Dimethylthiazolidine-4-carboxylic acid) could have potential applications in geriatric medicine. For example, a combination of Thiazolidine-4-carboxylic acid and folic acid, known as 'Folcysteine', has been shown to have revitalizing effects on age-related biochemical variables in blood and tissues (Weber et al., 1982).

Infrared Studies

The hydrolysis of L-4-carboxy-2,2-dimethylthiazolidine hydrochloride, closely related to 2,2-Dimethylthiazolidine-4-carboxylic acid, was studied using infrared spectrophotometry. This study aimed to understand the absorption characteristics of the compound in different chemical environments (Kirschenbaum & Parker, 1958).

Synthesis and Chemical Behavior

The synthesis of Thiazolidine-2,4-dicarboxylic acid, a compound structurally similar to 2,2-Dimethylthiazolidine-4-carboxylic acid, has been explored. Research in this area has focused on understanding the behavior of these compounds in solution, including their stereoselective properties and cyclocondensation reactions (Refouvelet et al., 1994).

Therapeutic Potential in Cancer Treatment

One study investigated Thiazolidine-4-carboxylic acid (thioproline) as a potential cancer treatment. It was found to cause reverse transformation of tumor cells into normal cells in some cases, primarily in epidermoid carcinoma of the head and neck with pulmonary metastases (Brugarolas & Gosálvez, 1980).

Use as a Structural Component in Drug Design

2,2-Dimethylthiazolidine-4-carboxylic acid and its derivatives have been used as structural components in the design of inhibitors targeting serine proteases. These compounds have been shown to confer specific conformational and dynamic properties that are critical for binding to the active sites of these enzymes (Kawai et al., 2009).

Safety And Hazards

Specific safety and hazard information for “2,2-Dimethylthiazolidine-4-carboxylic Acid” is not detailed in the available resources .

Future Directions

Future directions for the use and study of “2,2-Dimethylthiazolidine-4-carboxylic Acid” are not explicitly detailed in the available resources .

properties

IUPAC Name

2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-6(2)7-4(3-10-6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQICQZUUHJWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(CS1)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70962601
Record name 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylthiazolidine-4-carboxylic acid

CAS RN

42607-20-5, 38984-68-8
Record name 2,2-Dimethyl-4-thiazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42607-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038984688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethylthiazolidine-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042607205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylthiazolidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.809
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
SL Qin, LJ Tang, GP Wang, LP Wang… - Advanced Materials …, 2014 - Trans Tech Publ
Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an key intermediate of the natural product Biotin which is a water-soluble vitamin, involved in an …
Number of citations: 0 www.scientific.net
ML Martins - 1986 - macsphere.mcmaster.ca
A series of derivatives of thiazolidine-4-carboxylic acid was prepared from two sulfur containing aminoacids, cysteine and D-penicillamine. Cysteine is very easily oxidized to a disulfide, …
Number of citations: 0 macsphere.mcmaster.ca
GARY Suaifan, MF Mahon, T Arafat, MD Threadgill - Tetrahedron, 2006 - Elsevier
A peptide-like self-immolative molecular clip is required for release of active drugs from prodrugs by endopeptidases. Upon cleavage from the carrier, this clip must collapse and release …
Number of citations: 25 www.sciencedirect.com
S Yang, SL Qin, X Wang, S Huang - 2015 2nd International …, 2015 - atlantis-press.com
(R)-tert-butyl 4-formyl-2, 2-dimethylthiazolidine-3-carboxylate is an imntermediate of S-jaspine B known as a potential substitution of pachastrissamine (jaspine B) which shows effective …
Number of citations: 0 www.atlantis-press.com
GE Woodward, EF Schroeder - Journal of the American Chemical …, 1937 - ACS Publications
These new compounds1 have been prepared’: 2.6-dipropyl-4-methylphenol, 2-alIyl-6-propyl-4-methylphenol, allyl 2-propyl-4-methylphenyl ether, allyl 2, 6-dipropyl-4-methylphenyl …
Number of citations: 59 pubs.acs.org
GB Hatch, H Adkins - Journal of the American Chemical Society, 1937 - ACS Publications
Cysteine reacts with acetone with loss of water to form 2, 2-dimethylthiazolidine-4-carboxylic acid (I), which is unstable in aqueous solution, de-composing into the original constituents. …
Number of citations: 34 pubs.acs.org
H Soloway - 1948 - search.proquest.com
The object of this investigation has been the synthesis of a representative series of 2-substituted thiazolidine-4-car boxylic acids by the interaction of cysteine with aliphatic, aromatic, …
Number of citations: 0 search.proquest.com
FE King, JW Clark-Lewis, R Wade - Journal of the Chemical Society …, 1957 - pubs.rsc.org
… L-3-Formyl-2 : 2-dimethylthiazolidine-4-carboxylic acid was recovered after the addition of an aqueous solution of the sodium salt of glycine to the above mixed anhydride solution. …
Number of citations: 5 pubs.rsc.org
Y Liu, X Liu, W Sun, H Fang, M Li, W Xu - Chemistry of Heterocyclic …, 2012 - Springer
Two diastereomers of the previously unknown diketopiperazines tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate were synthesized and separated by …
Number of citations: 1 link.springer.com
FE King, JW Clark-Lewis, R Wade - Journal of the Chemical Society …, 1957 - pubs.rsc.org
… A solution of phthalylglycyl chloride (2.26 g.) in pure dry chloroform (16 cc) was added dropwise to a stirred solution of L-2 : 2-dimethylthiazolidine-4-carboxylic acid hydrochloride @ (…
Number of citations: 0 pubs.rsc.org

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